molecular formula C20H16N2O4 B11967445 4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol

4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol

Cat. No.: B11967445
M. Wt: 348.4 g/mol
InChI Key: MOMHMKZZTYCMBE-UHFFFAOYSA-N
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Description

4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol is a complex organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.362 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and imine functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminophenol . The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine groups can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol is unique due to its combination of hydroxyl and imine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H16N2O4/c23-17-7-1-13(19(25)9-17)11-21-15-3-5-16(6-4-15)22-12-14-2-8-18(24)10-20(14)26/h1-12,23-26H

InChI Key

MOMHMKZZTYCMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)N=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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